N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an anti-inflammatory agent.
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It has been found to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides. This inhibition is achieved through the compound’s binding to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, leading to a reduction in the inflammatory response .
Comparison with Similar Compounds
N-((4-morpholinopyrimidin-2-yl)methyl)pivalamide can be compared with other morpholinopyrimidine derivatives, such as:
2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: This compound also exhibits anti-inflammatory properties but differs in its chemical structure and specific biological activity.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another derivative with similar anti-inflammatory effects, but with variations in its molecular interactions and potency.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and biological activity.
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)13(19)16-10-11-15-5-4-12(17-11)18-6-8-20-9-7-18/h4-5H,6-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZMQQXVASHTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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